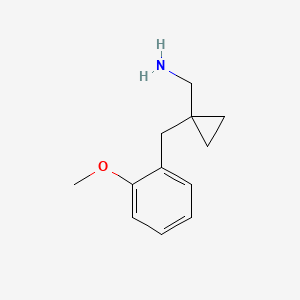

(1-(2-Methoxybenzyl)cyclopropyl)methanamine

CAS No.:

Cat. No.: VC18247533

Molecular Formula: C12H17NO

Molecular Weight: 191.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO |

|---|---|

| Molecular Weight | 191.27 g/mol |

| IUPAC Name | [1-[(2-methoxyphenyl)methyl]cyclopropyl]methanamine |

| Standard InChI | InChI=1S/C12H17NO/c1-14-11-5-3-2-4-10(11)8-12(9-13)6-7-12/h2-5H,6-9,13H2,1H3 |

| Standard InChI Key | VDBWLYNEMRHSAO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1CC2(CC2)CN |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name is [1-[(2-methoxyphenyl)methyl]cyclopropyl]methanamine, with a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol . Key structural features include:

-

A cyclopropyl ring fused to a methanamine group.

-

A 2-methoxybenzyl moiety attached to the cyclopropane, providing steric bulk and electronic modulation.

-

Chiral centers arising from the cyclopropane’s stereochemistry, with the (1R)-enantiomer being biologically active in receptor assays .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H17NO | |

| Molecular Weight | 191.27 g/mol | |

| Density | 1.107 ± 0.06 g/cm³ (predicted) | |

| Boiling Point | 291.1 ± 23.0°C (predicted) | |

| pKa | 9.38 ± 0.10 | |

| CAS Number | 1213049-17-2 |

Stereochemical Considerations

The (1R)-enantiomer exhibits enhanced binding affinity for the 5-HT2C receptor compared to its (1S)-counterpart, as demonstrated in radiolabeled assays . This stereospecificity underscores the importance of enantiomer separation techniques, such as chiral HPLC, during synthesis .

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is typically synthesized via a multi-step process:

-

Cyclopropanation: A Wittig reaction between 2-methoxybenzaldehyde and methyltriphenylphosphonium bromide yields the olefin intermediate. Subsequent bromofluorination and cyclopropanation with ethyl diazoacetate catalyzed by Cu(acac)2 produce the cyclopropane core .

-

Amination: The cyclopropane carboxylate intermediate is reduced to an aldehyde using diisobutylaluminum hydride (DIBAL-H), followed by reductive amination to introduce the methanamine group .

Table 2: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclopropanation | Cu(acac)2, ethyl diazoacetate | 65–75% |

| Reductive Amination | NaBH4, MeOH, RT | 80–85% |

Chemical Modifications

The compound participates in nucleophilic substitution and oxidation reactions. For example:

-

N-Alkylation: Reacts with alkyl halides under basic conditions to form N-substituted derivatives, enhancing lipophilicity and blood-brain barrier penetration .

-

Oxidation: The amine group can be oxidized to a nitroso derivative, though this reduces receptor affinity.

Pharmacological Profile

5-HT2C Receptor Agonism

(1-(2-Methoxybenzyl)cyclopropyl)methanamine demonstrates high selectivity for the 5-HT2C receptor (Ki = 81 nM) over 5-HT2A (Ki = 1,200 nM) and 5-HT2B (Ki = 950 nM) . Functional assays reveal:

-

Bias Factor: 12-fold preference for Gq over β-arrestin recruitment, making it one of the most functionally selective 5-HT2C agonists reported .

Table 3: Receptor Activity Profile

| Receptor | EC50 (nM) | Selectivity (vs. 5-HT2C) |

|---|---|---|

| 5-HT2C | 23 | 1x |

| 5-HT2A | 162 | 7x |

| 5-HT2B | >1,000 | >43x |

Therapeutic Applications

-

Antipsychotic Effects: In vivo studies show significant reduction in amphetamine-induced hyperactivity (p < 0.01), comparable to clozapine .

-

Anxiolytic Potential: Preclinical models suggest efficacy in elevated plus-maze tests, though human trials are pending .

-

Weight Management: 5-HT2C activation regulates appetite, positioning this compound as a candidate for obesity treatment .

Applications in Medicinal Chemistry

Drug Design Innovations

-

Functional Selectivity: The compound’s Gq bias avoids β-arrestin-mediated side effects (e.g., valvulopathy linked to 5-HT2B activation) .

-

Enantiomeric Optimization: The (1R)-configuration improves metabolic stability (t1/2 = 4.2 h in human hepatocytes vs. 1.8 h for (1S)) .

Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume